REACTION_CXSMILES
|
[O:1]=O.[B:3]1([O-:6])[O:5][O:4]1.O.O.O.O.[Na+:11]>>[B:3]1([O-:6])[O:5][O:4]1.[OH2:1].[OH2:4].[OH2:4].[OH2:4].[Na+:11].[B:3]([O:4][O-:5])=[O:6].[OH2:4].[Na+:11] |f:1.2.3.4.5.6,7.8.9.10.11.12,13.14.15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B1(OO1)[O-].O.O.O.O.[Na+]
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
B1(OO1)[O-].O.O.O.O.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g |
Name
|
|
Type
|
product
|
Smiles
|
B(=O)O[O-].O.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=O.[B:3]1([O-:6])[O:5][O:4]1.O.O.O.O.[Na+:11]>>[B:3]1([O-:6])[O:5][O:4]1.[OH2:1].[OH2:4].[OH2:4].[OH2:4].[Na+:11].[B:3]([O:4][O-:5])=[O:6].[OH2:4].[Na+:11] |f:1.2.3.4.5.6,7.8.9.10.11.12,13.14.15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B1(OO1)[O-].O.O.O.O.[Na+]
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
sodium perborate tetrahydrate
|
Type
|
product
|
Smiles
|
B1(OO1)[O-].O.O.O.O.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g |
Name
|
sodium perborate monohydrate
|
Type
|
product
|
Smiles
|
B(=O)O[O-].O.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |